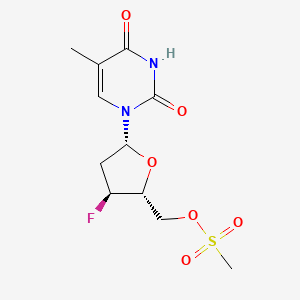
Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modification at the 3’ position with a fluorine atom and the addition of a methanesulfonate group at the 5’ position make this compound unique and useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate typically involves nucleophilic substitution reactions. One common method starts with 2,3’-anhydrothymidine, which undergoes nucleophilic attack by fluoride ions to introduce the fluorine atom at the 3’ position. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 160°C) for about 10 minutes. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonate group at the 5’ position .
Industrial Production Methods
In industrial settings, the synthesis is often automated to ensure high yield and purity. The process involves the use of remote-controlled synthesis modules that allow for precise control of reaction conditions. The overall radiochemical yield can be around 18.1 ± 5.4%, with specific activities of 100–220 GBq/μmol .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methanesulfonate group can be hydrolyzed under basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride ions in DMSO at elevated temperatures.
Hydrolysis: Sodium hydroxide (NaOH) at room temperature.
Major Products
Substitution: Depending on the nucleophile used, various substituted thymidine analogs can be formed.
Hydrolysis: The primary product is the corresponding alcohol.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate has several applications in scientific research:
Positron Emission Tomography (PET): It is used as a tracer to assess tumor proliferation activity in vivo.
Cancer Research: It helps in evaluating the efficacy of cancer treatments by monitoring changes in tumor cell proliferation.
Mécanisme D'action
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase-1 (TK-1) and incorporated into the DNA of proliferating cells. This incorporation disrupts DNA synthesis and cell division, making it useful for imaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A closely related compound used in PET imaging.
Alovudine: Another thymidine analog with antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is unique due to the presence of both the fluorine atom at the 3’ position and the methanesulfonate group at the 5’ position. This dual modification enhances its utility in imaging and therapeutic applications compared to other thymidine analogs .
Propriétés
Numéro CAS |
51247-06-4 |
|---|---|
Formule moléculaire |
C11H15FN2O6S |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H15FN2O6S/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,13,15,16)/t7-,8+,9+/m0/s1 |
Clé InChI |
KIEUYYVPJIIRHO-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















